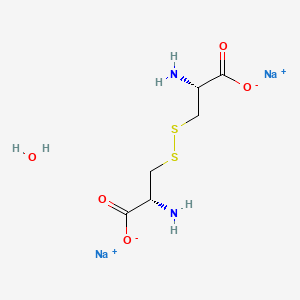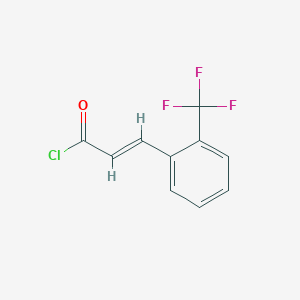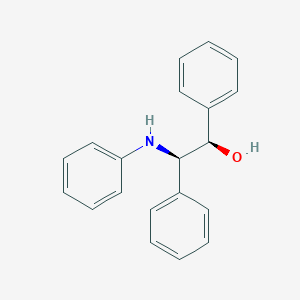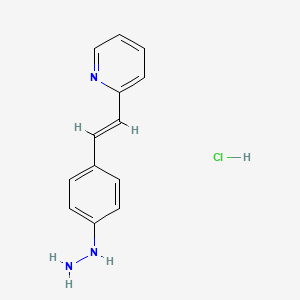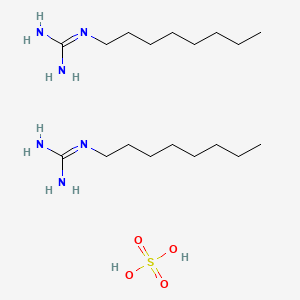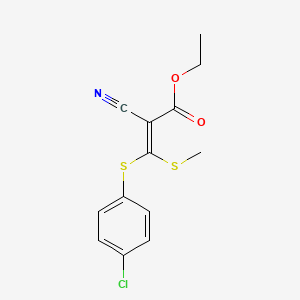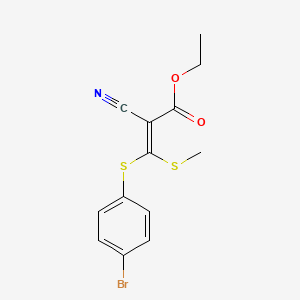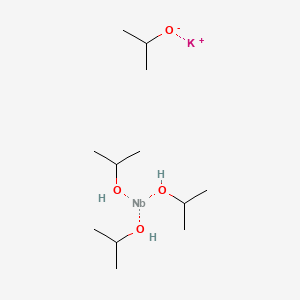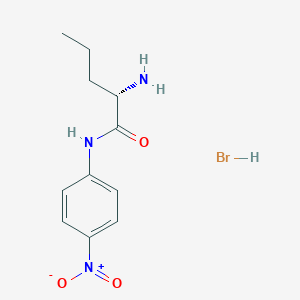
H-Nva-pna hbr
Overview
Description
H-Nva-pna hbr, also known as L-Norvaline-4-Nitroanilide Hydrobromide, is a chemical compound with the molecular formula C11H16BrN3O3 and a molecular weight of 318.17 . It is a type of peptide nucleic acid (PNA), which is an important class of DNA/RNA mimics .
Molecular Structure Analysis
PNAs have a neutral polyamide backbone, which results in significant stability of its hybrid structure with complementary oligonucleotides . The molecular structure of H-Nva-pna hbr is represented by the formula C11H16BrN3O3 .Chemical Reactions Analysis
The chemical reactions involving PNAs are complex and involve various factors. The PNA elongation process can be jeopardized by intra/inter chain aggregation and side reactions . These hurdles can be overcome using different protecting group strategies on the PNA monomer .Scientific Research Applications
Therapeutic Applications
PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength and stability over a wide range of temperatures and pH . These properties make them ideal candidates for therapeutic applications . For instance, they have been widely used as antisense oligonucleotides (ASOs), which can bind to and modulate specific regions of DNA or RNA, and consequently interfere with protein production .
Diagnostic Applications
PNAs have also been used in diagnostic applications . Their low intrinsic electrostatic repulsion against complementary target oligonucleotides allows them to be used as probes for gene cloning and mutation detection .
Anti-Pathogenic Applications
The antisense mechanisms of PNAs can be used to design molecules that alter gene expression selectively at the RNA level . This makes them a powerful tool for developing anti-pathogenic applications .
Anti-Neurodegenerative Disease Applications
PNAs have been used in the development of treatments for neurodegenerative diseases . By targeting specific genes associated with these diseases, PNAs can potentially slow down or halt their progression .
Anti-Cancer Applications
PNAs have shown promise in the field of oncology . They can be designed to target cancer-related genes, potentially inhibiting the growth of cancer cells .
Cellular Uptake Studies
The cellular uptake of PNAs has been investigated in various cell lines . For instance, it has been found that both modified PNA and the NLS peptide were internalized into rhabdomyosarcoma cells (RH30 cells) and localized to the nuclei .
These are just a few of the many potential applications of PNAs in scientific research. Their unique properties and versatility make them a promising tool in various fields of study .
Mechanism of Action
Target of Action
H-Nva-pna hbr is a substrate for elastase, trypsin, and chymotrypsin . These enzymes play crucial roles in various biological processes, including digestion and immune response.
Mode of Action
As a substrate for elastase, trypsin, and chymotrypsin, it likely interacts with these enzymes, leading to its breakdown and the subsequent release of smaller peptide fragments .
Biochemical Pathways
The biochemical pathways affected by H-Nva-pna hbr are likely related to the functions of elastase, trypsin, and chymotrypsin. These enzymes are involved in the breakdown of proteins into smaller peptides, a process that is essential for digestion and other biological processes .
Pharmacokinetics
PNAs are known to be rapidly absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of H-Nva-pna hbr’s action are likely related to its role as a substrate for elastase, trypsin, and chymotrypsin. By interacting with these enzymes, H-Nva-pna hbr may influence protein digestion and other related processes .
Action Environment
The action of H-Nva-pna hbr, like other PNAs, can be influenced by various environmental factors. For instance, the stability of PNAs can be affected by temperature and pH . Additionally, the efficacy of H-Nva-pna hbr may be influenced by the presence of other compounds that can interact with elastase, trypsin, and chymotrypsin .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHUIHIRFDFVBT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Nva-pna hbr | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
